molecular formula C18H19N5O2 B2826901 1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896837-12-0

1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2826901
CAS RN: 896837-12-0
M. Wt: 337.383
InChI Key: XMWUKGXUGNAFCZ-UHFFFAOYSA-N
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Description

1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as TIP or TIPD, is a synthetic compound that has gained considerable attention in the field of medicinal chemistry due to its potential applications in drug discovery. TIPD belongs to the class of imidazopurine derivatives, which are known for their diverse pharmacological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Mesoionic purinone analogs, including derivatives similar to the specified compound, have been synthesized from 4-amino-l-methylpyrimidin-6-ones, showing a predominance in the C3-H tautomeric form and undergoing hydrolytic ring-opening reactions to produce 2-(4-imidazol-idon-2-ylidenyl)acetamides. These findings demonstrate the chemical behavior and reactivity of such compounds under different conditions (Coburn & Taylor, 1982).

Potential Pharmacological Applications

  • Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies have identified certain derivatives as potential antidepressant agents, indicating the therapeutic potential of these compounds in treating mood disorders (Zagórska et al., 2016).

Novel Chemical Synthesis Approaches

  • Research into the synthesis of imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines via oxidative carbon-nitrogen bond formation demonstrates the versatility of related compounds in facilitating the creation of complex heterocyclic structures. This highlights the utility of the compound and its analogs in the development of new synthetic methodologies (Huo et al., 2016).

properties

IUPAC Name

2,4,7,8-tetramethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-6-8-13(9-7-10)22-11(2)12(3)23-14-15(19-17(22)23)20(4)18(25)21(5)16(14)24/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWUKGXUGNAFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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